(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Overview
Description
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral compound that has potential applications as a building block in organic synthesis due to its trifluoromethyl group and chiral center. The presence of both a hydroxyl and a carboxylic acid functional group makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of enantiomerically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through biocatalytic methods. Shinella sp. R-6 has been identified as a microorganism capable of R-selective hydrolysis activity, which can be used to prepare the R-enantiomer of the acid from its corresponding amide. This method provides an efficient route to obtain the desired enantiomer using whole-cell biocatalysis .
Molecular Structure Analysis
The molecular structure of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is characterized by the presence of a trifluoromethyl group, which imparts unique electronic and steric properties to the molecule. The chiral center at the carbon bearing the hydroxyl group is responsible for its optical activity. The exact configuration of the chiral center can be determined through X-ray crystallography, as demonstrated in the resolution of racemic mixtures using chiral diols .
Chemical Reactions Analysis
The chemical reactivity of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is influenced by the electron-withdrawing trifluoromethyl group, which can affect the acidity of the carboxylic acid and the reactivity of the hydroxyl group. This compound can undergo various chemical reactions typical of carboxylic acids and alcohols, such as esterification, amidation, and oxidation. The enantiopure acid can serve as a precursor for further chiral synthesis, as seen in the production of chiral hydroxyalkanoic acids and their esters .
Physical and Chemical Properties Analysis
The physical properties of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, such as melting point, boiling point, and solubility, are influenced by the presence of both hydrophilic (hydroxyl and carboxyl groups) and hydrophobic (trifluoromethyl group) elements in the molecule. The chemical properties, including acidity and reactivity, are also affected by these functional groups. The compound's enantiomeric purity can be assessed using chiral gas chromatography, ensuring its suitability for use in enantioselective synthesis .
Scientific Research Applications
1. Biocatalytic Synthesis and Enantioselective Hydrolysis (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has been explored in the context of biocatalytic synthesis. Microorganisms capable of enantioselectively hydrolyzing related compounds have been isolated for efficient preparation of both enantiomers of this acid (Fuhshuku et al., 2014). Similarly, Burkholderia phytofirmans and a novel amidase (Bp-Ami) have been used for the synthesis of the optically pure (R)-enantiomer (Wu et al., 2017).
2. Substrate Specificity in Amidases The substrate specificity of certain amidases for this compound has been a topic of research. Klebsiella oxytoca, for instance, has shown the ability to accept derivatives of this compound as substrates, highlighting a new synthetic route for its enantiomers (Shaw & Naughton, 2004).
3. Synthesis Methodologies Advancements in synthesis methodologies involving (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid have been made. For example, a convenient one-pot synthesis method for its derivatives was developed, emphasizing the importance of this compound in creating enantiopure derivatives (Li et al., 2013).
4. Crystal Structure Analysis The crystal structure of racemic versions of this compound has been analyzed to understand its molecular properties better. This analysis provides insights into the molecular arrangement and potential applications in various fields (Gerber & Betz, 2013).
Safety And Hazards
properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
CAS RN |
44864-47-3 | |
Record name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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